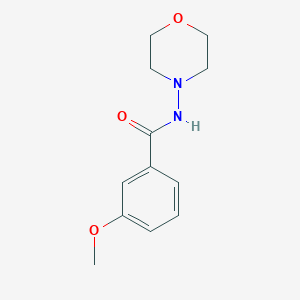
3-METHOXY-N~1~-MORPHOLINOBENZAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-METHOXY-N~1~-MORPHOLINOBENZAMIDE is an organic compound with the molecular formula C12H16N2O3 It is a benzamide derivative, characterized by the presence of a methoxy group and a morpholine ring attached to the benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE typically involves the reaction of 3-methoxybenzoic acid with morpholine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHOXY-N~1~-MORPHOLINOBENZAMIDE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products Formed
Oxidation: 3-methoxybenzaldehyde or 3-methoxybenzoic acid.
Reduction: 3-methoxy-N-(4-morpholinyl)aniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
3-METHOXY-N~1~-MORPHOLINOBENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-METHOXY-N~1~-MORPHOLINOBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, a key enzyme involved in DNA repair processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-methoxybenzamide: Lacks the morpholine ring, making it less versatile in terms of chemical reactivity and biological activity.
4-morpholinylbenzamide: Does not have the methoxy group, which may affect its solubility and interaction with molecular targets.
N-(4-morpholinyl)benzamide: Similar structure but without the methoxy group, leading to different chemical and biological properties.
Uniqueness
3-METHOXY-N~1~-MORPHOLINOBENZAMIDE is unique due to the presence of both the methoxy group and the morpholine ring, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H16N2O3 |
|---|---|
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
3-methoxy-N-morpholin-4-ylbenzamide |
InChI |
InChI=1S/C12H16N2O3/c1-16-11-4-2-3-10(9-11)12(15)13-14-5-7-17-8-6-14/h2-4,9H,5-8H2,1H3,(H,13,15) |
Clé InChI |
XDLLPFHBYJJYTQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NN2CCOCC2 |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NN2CCOCC2 |
Solubilité |
35.1 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-5,5-dimethyl-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B331436.png)
![4-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzylidene}-2-(2-thienyl)-1,3-oxazol-5(4H)-one](/img/structure/B331439.png)
![Isopropyl 2-[(3-cyclohexylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B331440.png)
![Diisopropyl 5-[(5-{[3,5-bis(isopropoxycarbonyl)-4-methyl-2-thienyl]amino}-5-oxopentanoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B331445.png)
![(4Z)-4-{3-bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzylidene}-2-(4-tert-butylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B331446.png)
![4-{3-methoxy-4-[(2-methyl-2-propenyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B331449.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-chlorobutanamide](/img/structure/B331453.png)
![(5Z)-2-(4-bromoanilino)-5-[(5-bromo-3-ethoxy-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B331454.png)
![2-{2-chloro-4-nitrophenyl}-4-{3-[(4-iodobenzyl)oxy]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B331455.png)
![4-{4-[4-(allyloxy)-3-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B331457.png)
![(4E)-2-(1,3-benzothiazol-2-yl)-4-[1-(4-nitroanilino)propylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B331458.png)
![6-[4-(Allyloxy)-3-bromo-5-ethoxyphenyl]-3-(pentylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B331459.png)
![4-[(4-Benzhydryl-1-piperazinyl)carbonyl]-2-(5-chloro-2-thienyl)quinoline](/img/structure/B331460.png)
![3-[(3-Ethylanilino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B331461.png)
